2-Diallylaminomethyl-phenol

Description

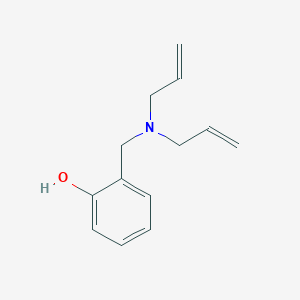

2-Diallylaminomethyl-phenol (hypothetical structure based on nomenclature) is a phenolic compound featuring a diallylamino-methyl (-CH₂N(C₃H₅)₂) substituent at the 2-position of the phenol ring. These compounds are characterized by aminoalkylphenolic backbones, which are critical in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity and functional versatility .

Properties

CAS No. |

60405-97-2 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-[[bis(prop-2-enyl)amino]methyl]phenol |

InChI |

InChI=1S/C13H17NO/c1-3-9-14(10-4-2)11-12-7-5-6-8-13(12)15/h3-8,15H,1-2,9-11H2 |

InChI Key |

GGCJPFXOYISGOD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)CC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the 2-aminomethylphenol backbone but differ in substituent groups:

Key Observations:

- Substituent Effects: Alkyl vs. Allyl Groups: Dimethylamino (N(CH₃)₂) and diethylamino (N(C₂H₅)₂) substituents (as in and ) reduce steric bulk compared to diallylamino (N(C₃H₅)₂), which may increase reactivity in polymerization or coordination chemistry due to allyl's π-bond conjugation .

- Physicochemical Properties: Solubility: Dimethylamino derivatives (e.g., C₉H₁₃NO) are typically water-soluble due to polar amino groups, whereas allyl-substituted analogs may exhibit lower solubility in aqueous media . Boiling Points: Diethylaminoethanol () has a boiling point of ~162°C, while dimethylamino-phenol derivatives likely have higher boiling points due to phenolic -OH hydrogen bonding .

Functional Analog: 2-Phenylphenol

- Molecular Formula : C₁₂H₁₀O

- Applications: Widely used as a disinfectant and preservative. The absence of an amino group reduces its chelation capacity compared to 2-diallylaminomethyl-phenol but increases stability under acidic conditions .

Pharmaceutical Intermediates

- 2-[(Dimethylamino)methyl]phenol () is a precursor in antihistamine synthesis (e.g., dimebon). Its diallyl analog could offer improved lipophilicity for blood-brain barrier penetration .

- 2-(Dimethylamino)-1-phenylethanol () serves as a chiral intermediate in β-blocker production, suggesting that allyl-substituted variants might enhance enantioselectivity in asymmetric catalysis .

Polymer Chemistry

- Diethylaminoethanol () is used in polyurethane catalysts. Allyl-substituted phenols could introduce crosslinking sites in thermosetting resins, leveraging allyl's radical polymerization capability .

Corrosion Inhibition

- Methylated derivatives () show promise as corrosion inhibitors in acidic environments. The diallyl variant’s electron-rich allyl groups might improve adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.